8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one 8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Brand Name: Vulcanchem
CAS No.: 1048-12-0
VCID: VC17435020
InChI: InChI=1S/C21H25N3O/c1-22-17-24(19-10-6-3-7-11-19)21(20(22)25)12-14-23(15-13-21)16-18-8-4-2-5-9-18/h2-11H,12-17H2,1H3
SMILES:
Molecular Formula: C21H25N3O
Molecular Weight: 335.4 g/mol

8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

CAS No.: 1048-12-0

Cat. No.: VC17435020

Molecular Formula: C21H25N3O

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one - 1048-12-0

Specification

CAS No. 1048-12-0
Molecular Formula C21H25N3O
Molecular Weight 335.4 g/mol
IUPAC Name 8-benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Standard InChI InChI=1S/C21H25N3O/c1-22-17-24(19-10-6-3-7-11-19)21(20(22)25)12-14-23(15-13-21)16-18-8-4-2-5-9-18/h2-11H,12-17H2,1H3
Standard InChI Key UYFYPEANMLJLKO-UHFFFAOYSA-N
Canonical SMILES CN1CN(C2(C1=O)CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4

Introduction

8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a synthetic organic compound with a unique spirocyclic structure. It is identified by its Chemical Abstracts Service (CAS) number 1048-12-0 and is classified under the broader category of triazaspiro compounds. This article explores its chemical properties, synthesis, potential applications, and structural characteristics.

Synthesis

The synthesis of 8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one typically involves multi-step organic reactions:

  • Formation of Intermediate Amines: The process begins with the preparation of substituted amines through Strecker or reductive amination reactions.

  • Cyclization: The intermediate is subjected to cyclization using reagents such as potassium cyanate (KOCN) in the presence of acetic acid.

  • Spiro Formation: Finally, spirocyclization is achieved through nucleophilic substitution or condensation reactions under controlled conditions .

Structural Characteristics

The compound’s structure is defined by the following key features:

  • Spiro Center: The spiro linkage connects the triazine ring to a decanone moiety.

  • Substituents: The benzyl and phenyl groups attached to the nitrogen atoms enhance its lipophilicity and potential biological activity.

The molecular geometry is optimized for stability due to minimal steric hindrance between substituents.

Applications

While specific applications for this compound are not extensively documented in current literature, related triazaspiro compounds are known for:

  • Pharmaceutical Potential:

    • Triazaspiro derivatives are investigated for their antimicrobial, antiviral, and anticancer properties due to their ability to interact with biological targets .

  • Catalysis:

    • Spirocyclic compounds often serve as ligands or intermediates in catalytic organic transformations.

  • Material Science:

    • Their rigid structures make them suitable candidates for advanced material synthesis .

Further research is needed to explore its full range of applications.

Safety and Handling

The compound's Material Safety Data Sheet (MSDS) indicates standard precautions:

  • Avoid inhalation and skin contact.

  • Store in a cool, dry place away from oxidizing agents .

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